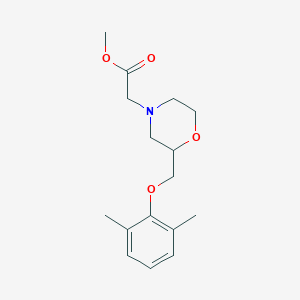

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

説明

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a synthetic organic compound featuring a morpholino ring linked to a 2,6-dimethylphenoxy group via a methylene bridge, with an ester functional group at the acetamide position. This structure combines aromatic, heterocyclic, and ester moieties, which are common in pharmaceuticals, agrochemicals, and intermediates for bioactive heterocycles (e.g., oxadiazoles, triazoles) .

特性

分子式 |

C16H23NO4 |

|---|---|

分子量 |

293.36 g/mol |

IUPAC名 |

methyl 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C16H23NO4/c1-12-5-4-6-13(2)16(12)21-11-14-9-17(7-8-20-14)10-15(18)19-3/h4-6,14H,7-11H2,1-3H3 |

InChIキー |

OFICYOJGMQHJMK-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(2-((2,6-ジメチルフェノキシ)メチル)モルホリノ)酢酸メチルの合成は、通常、2,6-ジメチルフェノールとホルムアルデヒドおよびモルホリンを反応させて、続いてクロロ酢酸メチルでエステル化することを含みます。反応条件には、中間体の形成を促進するために、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用することがよくあります。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。 プロセスは、高収率と高純度を実現するために最適化されており、多くの場合、95%を超えています . 継続フロー反応器と自動化システムを使用すると、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応の分析

科学研究への応用

2-(2-((2,6-ジメチルフェノキシ)メチル)モルホリノ)酢酸メチルは、次のようなさまざまな科学研究の用途で使用されています。

化学: 有機合成と触媒の試薬として。

生物学: 酵素阻害とタンパク質相互作用の研究。

科学的研究の応用

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of fine chemicals and pharmaceutical intermediates.

作用機序

2-(2-((2,6-ジメチルフェノキシ)メチル)モルホリノ)酢酸メチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素の阻害剤または活性剤として作用し、生化学的経路と細胞プロセスに影響を与えます。正確なメカニズムは、特定のアプリケーションと使用の文脈によって異なります。

類似化合物との比較

Substituent Position and Electronic Effects

- 2,6-Dimethylphenoxy vs. 2,4-Dimethylphenoxy Derivatives: The 2,6-dimethylphenoxy group in the target compound reduces acidity due to electron-donating methyl groups, requiring harsh synthesis conditions (e.g., reflux with strong bases) compared to less substituted analogs . In contrast, 2,4-dimethylphenoxy derivatives (e.g., compounds in ) exhibit lower steric hindrance, enabling easier functionalization of adjacent groups.

- Metabolic Stability: Metabolites of 2,5-dimethylphenoxy analogs (e.g., MCBX in ) undergo hydroxylation at the 4-position, suggesting that 2,6-dimethyl substitution in the target compound may hinder such metabolic pathways, enhancing stability .

Core Structural Variations

- Morpholino vs. For example, oxadiazole-thiol derivatives (e.g., compound 4 in ) exhibit acidic thiol protons, enabling nucleophilic substitutions, whereas the morpholino ring may prioritize metabolic oxidation or hydrolysis .

- Amide vs. Ester Functional Groups :

Amide-containing analogs (e.g., N’-(4-hydroxybenzylidene) derivatives in ) generally exhibit higher thermal stability (melting points 142–180°C) compared to esters. The target compound’s ester group may confer faster metabolic clearance but easier synthetic modification .

Data Tables: Key Properties of Structural Analogs

Table 1: Comparative Physicochemical Properties

生物活性

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features a morpholine ring, which is known for its ability to modulate various biological pathways. The presence of a dimethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Epigenetic Modulation : Compounds with similar structures have been shown to inhibit bromodomain-containing proteins (BRD4), which play a crucial role in regulating gene expression through epigenetic mechanisms. Inhibition of BRD4 can lead to decreased proliferation of cancer cells and modulation of inflammatory responses .

- Antimicrobial Activity : Morpholine derivatives have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This suggests that this compound may exhibit similar activities .

Biological Activity Data Table

Case Studies

- Inhibition of Cancer Cell Proliferation : A study on BRD4 inhibitors demonstrated that compounds structurally related to this compound significantly reduced the viability of melanoma cells in vitro. The mechanism involved the downregulation of MYC target genes, which are critical for tumor growth .

- Antimicrobial Efficacy : Research on morpholine derivatives revealed that they possess significant antimicrobial activity against various pathogens. For instance, a compound similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .

- Inflammation Modulation : In vivo studies have shown that morpholine-based compounds can reduce inflammatory markers in models of acute lung injury. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。